molecular formula C14H17NO2S2 B345408 2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 873580-62-2

2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Katalognummer: B345408
CAS-Nummer: 873580-62-2
Molekulargewicht: 295.4g/mol
InChI-Schlüssel: JUCKZEYXIMXWHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C14H17NO2S2. This compound is characterized by the presence of a benzenesulfonamide group substituted with three methyl groups and a thienylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-thienylmethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienylmethyl group.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted benzenesulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4,6-trimethyl-N-(2-thienylmethyl)benzenesulfonamide
  • 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide
  • 2,4,6-trimethyl-N-(m-3-trifluoromethylphenyl)benzenesulfonamide

Uniqueness

2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the specific positioning of the methyl groups and the thienylmethyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Eigenschaften

CAS-Nummer

873580-62-2

Molekularformel

C14H17NO2S2

Molekulargewicht

295.4g/mol

IUPAC-Name

2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H17NO2S2/c1-10-7-12(3)14(8-11(10)2)19(16,17)15-9-13-5-4-6-18-13/h4-8,15H,9H2,1-3H3

InChI-Schlüssel

JUCKZEYXIMXWHA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CS2)C

Kanonische SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CS2)C

Löslichkeit

36.5 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.